(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6, a pyridinylmethyl moiety, and a thiophene-linked acrylamide chain. This compound belongs to a class of bioactive molecules where the benzothiazole scaffold is frequently utilized in medicinal chemistry due to its affinity for diverse biological targets, including kinases and inflammatory enzymes .
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-16-4-6-18-19(13-16)28-21(23-18)24(14-15-8-10-22-11-9-15)20(25)7-5-17-3-2-12-27-17/h2-13H,14H2,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMWKUOFZCMRMO-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The initial step includes the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions, leading to the formation of the methoxybenzo[d]thiazole ring.
- Synthesis of Pyridine Derivative : Pyridine derivatives are synthesized by reducing pyridine carboxaldehyde to form pyridinylmethanol, which is then converted to pyridinylmethyl chloride.
- Coupling Reaction : The methoxybenzo[d]thiazole moiety is coupled with the pyridinylmethyl chloride in the presence of a base like triethylamine to yield the desired acrylamide.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The compound has been noted for inducing apoptosis and causing cell cycle arrest at concentrations as low as 1 μM .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Regulation : It interacts with key regulatory proteins such as p53 and Bcl-2, leading to G2/M phase arrest in the cell cycle.
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, altering the balance between pro-apoptotic and anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activity. The presence of multiple functional groups, including amides and aromatic rings, enhances its solubility and bioavailability, making it a promising candidate for drug development.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 1 - 4 | Apoptosis induction, cell cycle arrest |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole | Structure | 0.5 - 3 | Antitumor activity against A431, A549 |
| N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylnicotinamide | Structure | 0.8 - 5 | Antimicrobial and anticancer |
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various benzothiazole derivatives, including those structurally related to our compound. The results indicated that these compounds significantly inhibited tumor growth in vivo models and demonstrated low toxicity to normal cells while effectively targeting cancer cells .
In Vitro Studies on Enzyme Inhibition
In vitro assays have shown that this compound also exhibits enzyme inhibition properties, particularly against certain kinases involved in cancer progression. The inhibition rates were comparable to established inhibitors used in clinical settings .
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with several classes of bioactive molecules (Table 1):
Structural Insights :
- Benzothiazole vs. Thiazole/Thiazolidinone: The target compound’s benzothiazole core distinguishes it from simpler thiazole (e.g., 7a,b) or thiazolidinone derivatives (e.g., compound 13). Benzothiazoles generally exhibit enhanced aromatic stacking and metabolic stability compared to thiazoles .
- Acrylamide vs. Thioxoacetamide : Unlike thioxoacetamide derivatives (e.g., compound 13), the acrylamide group in the target compound may enable covalent interactions with biological targets, a feature leveraged in kinase inhibitors .
- Substituent Diversity : The pyridinylmethyl and thiophene groups in the target compound contrast with nitroaromatic (e.g., 5112) or halogenated phenyl moieties (e.g., compound 13), which are often associated with increased electrophilicity and reactivity .
Anticancer and Anti-Inflammatory Potential
- Target Compound : While direct biological data for the target compound are unavailable, structurally related benzothiazole-acrylamides (e.g., N-(4-chlorophenyl) derivatives) demonstrate potent COX-1/COX-2 inhibition (IC50 values < 1 µM) and anti-inflammatory activity superior to diclofenac in rodent models .
- Analogues with Thiophene Moieties : Compound 5112, featuring a thiophene-acrylamide chain, showed moderate cytotoxicity in the NCI-60 cancer cell line panel (average GI50 ~ 10 µM), suggesting that the thiophene group may enhance membrane permeability .
- Thiazolidinone Derivatives: Compound 13 exhibited lower anti-inflammatory efficacy compared to the target’s structural relatives, likely due to the absence of a covalent-binding acrylamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
